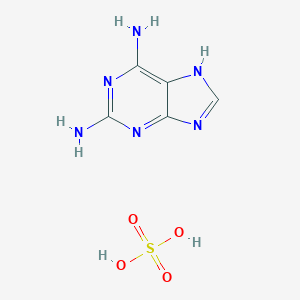

2,6-Diaminopurine sulfate

Description

The exact mass of the compound 1H-Purine-2,6-diamine, sulfate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 240560. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Adenine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7H-purine-2,6-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6.H2O4S/c6-3-2-4(9-1-8-2)11-5(7)10-3;1-5(2,3)4/h1H,(H5,6,7,8,9,10,11);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYLASPNTMEZTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(=NC(=C2N1)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1904-98-9 (Parent) | |

| Record name | 9H-Purine-2,6-diamine, sulfate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007280833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6064612 | |

| Record name | 1H-Purine-2,6-diamine, sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7280-83-3 | |

| Record name | 9H-Purine-2,6-diamine, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7280-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Purine-2,6-diamine, sulfate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007280833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Purine-2,6-diamine, sulfate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Purine-2,6-diamine, sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Purine-2,6-diyldiamine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Z-Base: A Technical Guide to the Discovery and Natural Occurrence of 2,6-Diaminopurine

Abstract

This technical guide provides a comprehensive overview of 2,6-diaminopurine (DAP), an intriguing analogue of adenine. Initially synthesized and explored for its therapeutic potential, its discovery in the genome of the cyanophage S-2L marked a significant paradigm shift in our understanding of the central dogma. This document delves into the historical context of its discovery, elucidates its known natural occurrences, details its unique biosynthetic pathway, and presents its functional significance. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes foundational knowledge with recent advancements, offering insights into the causality behind experimental observations and the self-validating nature of the described biological systems.

Introduction: An Unconventional Purine

2,6-diaminopurine, also known as 2-aminoadenine and designated as the "Z-base" in virology, is a purine nucleobase analogous to adenine.[1][2] While canonical DNA is composed of adenine (A), guanine (G), cytosine (C), and thymine (T), the discovery of 2,6-diaminopurine as a complete replacement for adenine in the genome of certain bacteriophages has challenged the universality of this four-letter genetic alphabet.[1][3][4] The key structural difference lies in an additional amino group at the C2 position of the purine ring.[5] This seemingly minor modification has profound implications for the structure and function of DNA, most notably the formation of three hydrogen bonds with thymine (T), in contrast to the two hydrogen bonds in a canonical A-T base pair.[5][6] This enhanced bonding increases the thermal stability of the DNA duplex and provides a mechanism for viral evasion of host-encoded restriction endonucleases.[1][7]

Beyond its role in virology, 2,6-diaminopurine has been a subject of interest in various scientific domains. It was investigated as a therapeutic agent for leukemia as early as 1951 and has been found in meteorite samples, suggesting a potential role in prebiotic chemistry.[2][5] This guide will explore these facets in detail, providing a technical and in-depth understanding of this remarkable molecule.

The Serendipitous Discovery in Cyanophage S-2L

The first identification of 2,6-diaminopurine in a biological system was a landmark discovery that expanded the known components of the genetic code.

Initial Observations and Characterization

In 1977, Russian scientists Khudyakov and Vanyushin, while studying the DNA composition of the cyanophage S-2L, which infects Synechococcus cyanobacteria, made a groundbreaking observation.[8] Their analysis revealed the complete absence of adenine and the presence of an unknown purine base.[4][8] Through chemical and spectral analysis, they identified this novel base as 2,6-diaminopurine.[8] This was the first instance of a naturally occurring DNA where a canonical base was entirely substituted.

The Z-T Base Pair: A Structural Anomaly with Functional Advantages

Subsequent studies confirmed that 2,6-diaminopurine (Z) forms a base pair with thymine (T).[5] The presence of the additional amino group at the 2-position allows for the formation of a third hydrogen bond with thymine, creating a Z-T pair that is isosteric to the G-C pair in terms of hydrogen bonding.[5][9] This increased bonding leads to a higher melting temperature (Tm) of the Z-T containing DNA compared to its A-T counterpart, conferring enhanced stability.[7] Furthermore, this modification renders the viral DNA resistant to cleavage by host restriction enzymes that recognize adenine-containing sequences, providing a clear evolutionary advantage for the phage.[1]

Natural Occurrence Beyond Cyanophage S-2L

For a considerable time, cyanophage S-2L was believed to be a solitary example of a Z-genome. However, recent genomic and metagenomic studies have revealed that the use of 2,6-diaminopurine is more widespread among bacteriophages than previously thought.[1][3]

Prevalence in Diverse Phage Populations

The genetic machinery for 2,6-diaminopurine biosynthesis has been identified in a variety of siphoviruses and podoviruses that infect a range of bacteria, including those from the genera Vibrio and Acinetobacter.[3][5][7] This suggests that the Z-genome is not an isolated curiosity but a recurring evolutionary strategy employed by different phage lineages to overcome host defenses.

Extraterrestrial Origins?

Intriguingly, 2,6-diaminopurine has also been identified in meteorite samples.[2][5] A 2011 NASA-supported study analyzing carbonaceous meteorites reported the presence of 2,6-diaminopurine, along with other purines like adenine and guanine.[5] This finding has fueled speculation about the extraterrestrial origin of life's building blocks and suggests that 2,6-diaminopurine could have been a component of the prebiotic chemical inventory on early Earth.[1]

The Biosynthetic Pathway: A Tale of Enzymatic Innovation

The complete replacement of adenine with 2,6-diaminopurine in viral genomes necessitates a specialized biosynthetic pathway to produce dZTP (deoxy-diaminopurine triphosphate) and a mechanism to eliminate the canonical dATP. The elucidation of this pathway in recent years has been a significant breakthrough.[1][9]

Key Enzymes and Their Roles

The biosynthesis of dZTP and the exclusion of dATP are orchestrated by a suite of phage-encoded enzymes:

-

MazZ (dGTP diphosphohydrolase): This enzyme initiates the pathway by converting dGTP to dGMP.[5][10][11]

-

PurZ (N6-succino-2-amino-2'-deoxyadenylate synthase): Homologous to the host's PurA, PurZ catalyzes the condensation of dGMP with aspartate to form succino-2-amino-2'-deoxyadenylate (dSMP).[5][10][11]

-

Host Enzymes: The resulting dSMP is then processed by the host's purine biosynthesis machinery, including adenylosuccinate lyase (PurB), to yield dZMP.[5][10] Subsequent phosphorylation by host kinases produces dZTP.

-

DatZ (dATP triphosphohydrolase): To ensure the complete exclusion of adenine from the viral genome, the phage encodes DatZ, a specific dATP hydrolase that degrades dATP, preventing its incorporation by the DNA polymerase.[5][12]

-

DpoZ (DNA polymerase Z): Phages with Z-genomes also encode a specialized DNA polymerase, DpoZ, which preferentially incorporates dZTP opposite thymine during DNA replication.[7][10]

The coordinated action of these enzymes ensures the faithful replication of the Z-genome. The discovery of this pathway provides a remarkable example of viral adaptation and metabolic engineering.[3]

Visualizing the Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of dZTP and the exclusion of dATP.

Caption: Biosynthesis of dZTP and exclusion of dATP.

Detection and Analysis: Methodologies and Protocols

The identification and quantification of 2,6-diaminopurine in biological samples require specific analytical techniques.

Sample Preparation and Hydrolysis

To analyze the base composition of DNA, the first step is the isolation and purification of the DNA, followed by its complete hydrolysis into individual nucleobases or nucleosides. This is typically achieved through enzymatic digestion or acid hydrolysis.

Protocol: Acid Hydrolysis of DNA for Base Composition Analysis

-

DNA Isolation: Isolate high-purity DNA from the sample of interest (e.g., phage particles) using a standard DNA extraction protocol.

-

Quantification: Accurately quantify the amount of isolated DNA using spectrophotometry (e.g., NanoDrop) or fluorometry (e.g., Qubit).

-

Hydrolysis:

-

To an appropriate amount of purified DNA (e.g., 10-20 µg), add 70% perchloric acid or 88% formic acid.

-

Seal the reaction vessel and heat at 100°C for 60 minutes.

-

After cooling, neutralize the acid with a suitable base (e.g., KOH).

-

Centrifuge to pellet the salt precipitate and collect the supernatant containing the free bases.

-

-

Sample Cleanup: The supernatant can be further purified using solid-phase extraction (SPE) if necessary to remove interfering substances.

Chromatographic and Spectrometric Techniques

High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS) is the gold standard for the separation and quantification of nucleobases.

| Technique | Principle | Advantages | Disadvantages |

| HPLC-UV | Separation of bases by reverse-phase or ion-exchange chromatography followed by detection based on their characteristic UV absorbance. | Robust, quantitative, and widely available. | Lower sensitivity and specificity compared to MS. |

| LC-MS/MS | HPLC for separation, followed by mass spectrometry for highly sensitive and specific detection and quantification based on mass-to-charge ratio and fragmentation patterns. | High sensitivity and specificity, allows for unambiguous identification. | Requires more specialized equipment and expertise. |

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for Z-base detection by LC-MS/MS.

Broader Implications and Future Directions

The discovery and characterization of 2,6-diaminopurine have far-reaching implications across various scientific disciplines.

Synthetic Biology and Expanded Genetic Alphabets

The existence of a natural, alternative genetic system provides a proof-of-concept for the development of synthetic genetic polymers with expanded alphabets.[3] The enhanced stability of the Z-T pair can be exploited in the design of novel nucleic acid-based therapeutics and diagnostics.[13]

Therapeutic Potential

2,6-diaminopurine and its derivatives have been investigated for their therapeutic properties. Its early use in leukemia treatment, although largely superseded by more modern therapies, highlights its biological activity.[2][5] More recently, 2,6-diaminopurine has been identified as a potent agent for promoting ribosomal readthrough of UGA nonsense mutations, offering a potential therapeutic strategy for genetic disorders like hemophilia A.[14][15] Furthermore, derivatives of 2,6-diaminopurine have shown broad-spectrum antiviral activity against a range of viruses, including flaviviruses and influenza.[16]

Conclusion

The journey of 2,6-diaminopurine from a synthetic compound to a naturally occurring component of the genetic code is a testament to the ongoing discoveries that continue to shape our understanding of molecular biology. Its unique properties, from enhancing DNA stability to enabling viral immune evasion, underscore the remarkable adaptability of life at the molecular level. The elucidation of its biosynthetic pathway has not only solved a long-standing mystery but has also opened up new avenues for research in synthetic biology and drug development. As we continue to explore the vast diversity of the virosphere and delve deeper into the intricacies of cellular metabolism, it is likely that more such fascinating exceptions to the central dogma will be unveiled, further expanding the horizons of biological science.

References

- Wikipedia. (n.d.). 2,6-Diaminopurine.

- Zhou, Y., et al. (2022). Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine. Journal of the American Chemical Society.

- Zhou, Y., et al. (2022). Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine. ACS Publications.

- Marlière, P. (2021). Mechanisms supporting aminoadenine-based viral DNA genomes. PubMed.

- FooDB. (2010). Showing Compound 2,6-Diaminopurine (FDB007480).

- Valverde, M., et al. (2025). Microbial synthesis of 2,6-diaminopurine nucleosides. ResearchGate.

- Sleiman, D., et al. (n.d.). Biosynthesis of 2,6-diaminopurine and adenine exclusion in PhiVC8/ Vibrio cholera. ResearchGate.

- Kirnos, M. D., et al. (1978). Cyanophage S-2L contains DNA with 2,6-diaminopurine substituted for adenine. PubMed.

- Marlière, P. (n.d.). Biosynthèse de la 2,6-diaminopurine (2-aminoadé-nine) et exclusion de... ResearchGate.

- Khudyakov, I. Y., et al. (1977). [2,6-Diaminopurine--a new adenine substituent base in the DNA of cyanophage S-2]. PubMed.

- Pezacki, J. P., et al. (2021). Structural dynamics and determinants of 2-aminoadenine specificity in DNA polymerase DpoZ of vibriophage ϕVC8. PubMed Central.

- Do, H. D., et al. (2022). Identification of 2,6-Diaminopurine As a Candidate for Hemophilia a Ribosomal Readthrough Therapy. ASH Publications.

- Pezacki, J. P., et al. (2021). How cyanophage S-2L rejects adenine and incorporates 2-aminoadenine to saturate hydrogen bonding in its DNA. PubMed.

- Canadian Science Publishing. (n.d.). Synthesis of sugar-modified 2,6-diaminopurine and guanine nucleosides from guanosine via transformations of 2-aminoadenosine and enzymatic deamination with adenosine deaminase.

- OUCI. (n.d.). Cyanophage S-2L contains DNA with 2,6-diaminopurine substituted for adenine.

- Kumar, P., et al. (n.d.). A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups. PubMed Central.

- ResearchGate. (n.d.). 2,6-Diaminopurine as a highly potent corrector of UGA nonsense mutations.

- Crespo-Hernández, C. E., et al. (2022). Photostability of 2,6-Diaminopurine and its 2'-Deoxyriboside Investigated by Femtosecond Transient Absorption Spectroscopy. ACS Publications.

- Piano, V., et al. (n.d.). System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2. PubMed Central.

- Integrated DNA Technologies. (n.d.). Int 2,6-Diaminopurine (2-Amino-dA) modification.

- News-Medical. (2021). Researchers identify the biosynthesis mechanism of new DNA nucleobases.

- Institut Pasteur. (2021). How cyanophage S-2L rejects adenine and incorporates 2-aminoadenine to saturate hydrogen bonding in its DNA.

Sources

- 1. Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Showing Compound 2,6-Diaminopurine (FDB007480) - FooDB [foodb.ca]

- 3. Mechanisms supporting aminoadenine-based viral DNA genomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyanophage S-2L contains DNA with 2,6-diaminopurine substituted for adenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,6-Diaminopurine - Wikipedia [en.wikipedia.org]

- 6. idtdna.com [idtdna.com]

- 7. Structural dynamics and determinants of 2-aminoadenine specificity in DNA polymerase DpoZ of vibriophage ϕVC8 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [2,6-Diaminopurine--a new adenine substituent base in the DNA of cyanophage S-2] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. azolifesciences.com [azolifesciences.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. How cyanophage S-2L rejects adenine and incorporates 2-aminoadenine to saturate hydrogen bonding in its DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ashpublications.org [ashpublications.org]

- 15. researchgate.net [researchgate.net]

- 16. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Diaminopurine Sulfate

This guide provides a comprehensive technical overview of the core physicochemical properties of 2,6-diaminopurine sulfate, a molecule of significant interest to researchers, scientists, and drug development professionals. As an analogue of adenine, 2,6-diaminopurine and its salts are pivotal in various biological and therapeutic research areas, including antiviral and anticancer studies.[1][2] This document delves into the essential parameters that govern its behavior in experimental and physiological systems, offering both established data and the methodologies to verify these properties.

Chemical Identity and Structure

2,6-Diaminopurine is a purine derivative with two amino groups substituting the hydrogens at positions 2 and 6 of the purine ring.[3] The sulfate salt most commonly referenced is the hemisulfate, with a molecular formula of C5H6N6 • ½ H2SO4 and a molecular weight of 199.2 g/mol .[1]

| Property | Value | Source |

| Molecular Formula | C5H6N6 • ½ H2SO4 | [1] |

| Molecular Weight | 199.2 g/mol | [1] |

| CAS Number | 69369-16-0 (hemisulfate salt) | [1] |

| Synonyms | DAP hemisulfate; 2-aminoadenine hemisulfate; 1H-purine-2,6-diamine hemisulfate; 2,6-diamino-9H-purine hemisulfate | [1] |

The structural integrity of 2,6-diaminopurine is fundamental to its biological activity, particularly its ability to form three hydrogen bonds with thymine in DNA, which has implications for molecular recognition studies.[1]

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation potential. This compound's solubility is influenced by the solvent system and pH. The free base, 2,6-diaminopurine, has a reported aqueous solubility of 2.38 g/L at 20°C.[3][4] The hemisulfate salt is described as being soluble in formic acid (50 mg/ml), with heating potentially required.[1]

Table 2: Solubility Data

| Compound | Solvent | Solubility | Temperature (°C) | Source |

| 2,6-Diaminopurine | Water | 2.38 g/L | 20 | [3][4] |

| 2,6-Diaminopurine Hemisulfate | Formic Acid | 50 mg/mL | Not Specified | [1] |

| 8-Aza-2,6-diaminopurine monohydrate salt | Water | 1 g/100 mL | 25 | [5] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The causality behind this widely adopted method lies in its ability to determine the thermodynamic equilibrium solubility.[6] This is achieved by allowing excess solute to equilibrate with the solvent over a defined period, ensuring the solution is truly saturated.

Methodology:

-

Preparation: Prepare a series of vials with a known volume of the desired solvent (e.g., purified water, phosphate buffer at various pH values).

-

Addition of Solute: Add an excess of this compound to each vial to ensure a solid phase remains at equilibrium.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to reach equilibrium.

-

Sample Withdrawal and Separation: After equilibration, allow the vials to stand for a short period for the solid to settle. Carefully withdraw a sample from the supernatant. It is crucial to separate the undissolved solid, which can be achieved by centrifugation followed by filtration through a 0.22 µm filter.[7]

-

Analysis: Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[6][8]

Caption: Capillary Melting Point Determination Workflow.

Acid Dissociation Constant (pKa)

The pKa values of a molecule are crucial for predicting its ionization state at different pH levels, which in turn affects its solubility, absorption, and interaction with biological targets. [9]For 2,6-diaminopurine, two pKa values have been reported, corresponding to the protonation of the amino groups.

Table 4: pKa Values

| Compound | pKa1 | pKa2 | Source |

| 2,6-Diaminopurine | 5.09 | 10.77 | [10] |

| 2,6-Diaminopurine | 8.61 ± 0.20 (Predicted) | - | [3] |

| 2,6-Diaminopurine Riboside | 5.4 | - | [10] |

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly precise method for determining pKa values by monitoring pH changes upon the addition of a titrant. [11][12]The midpoint of the buffer region on the titration curve, where the pH changes minimally, corresponds to the pKa. [13] Methodology:

-

System Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements. [13]2. Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1 mM). [13]Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl. [13]3. Titration:

-

Place the solution in a thermostatted vessel and purge with nitrogen to remove dissolved CO2. [13] * Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Gradually add a standardized solution of acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) in small increments. [9][13] * Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. guidechem.com [guidechem.com]

- 3. 2,6-Diaminopurine CAS#: 1904-98-9 [m.chemicalbook.com]

- 4. 2,6-Diaminopurine - Wikipedia [en.wikipedia.org]

- 5. biosynth.com [biosynth.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. solubility experimental methods.pptx [slideshare.net]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. scispace.com [scispace.com]

2,6-Diaminopurine: A Superior Prebiotic Nucleobase for the Origins of Life

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of informational polymers capable of replication and catalysis is a cornerstone of theories on the origin of life. While the "RNA world" hypothesis posits a central role for ribonucleic acid, the prebiotic synthesis and functional limitations of its canonical components present significant challenges. This technical guide explores the compelling evidence for 2,6-diaminopurine (DAP) as a superior prebiotic alternative to adenine. We delve into the prebiotic plausibility of DAP synthesis, its enhanced base-pairing thermodynamics, its role in facilitating non-enzymatic replication, and its remarkable photostability and capacity to promote DNA repair. Through a synthesis of current research, detailed experimental protocols, and data-driven visualizations, this guide provides a comprehensive resource for understanding and investigating the pivotal role DAP may have played in the dawn of life.

The Prebiotic Conundrum: Limitations of the Canonical Nucleobases

The canonical nucleobases—adenine (A), guanine (G), cytosine (C), and uracil (U) in RNA—form the alphabet of modern genetics. However, their presumed role as the primordial building blocks of life is fraught with difficulties. The prebiotic synthesis of purines and pyrimidines under plausible early Earth conditions remains a significant hurdle, with many proposed pathways suffering from low yields and a lack of selectivity.[1][2] Furthermore, the relatively weak A-U base pair, with only two hydrogen bonds, presents a challenge for the stability and fidelity of early replicative processes.[3]

2,6-Diaminopurine (DAP): A Prebiotically Plausible and Functionally Superior Alternative

2,6-diaminopurine, an analogue of adenine with an additional amino group at the C2 position, has emerged as a strong candidate for a prebiotic nucleobase that could have circumvented the limitations of adenine.

Prebiotic Synthesis and Extraterrestrial Origins

While the prebiotic synthesis of any nucleobase is a complex topic, studies have shown that purines can be formed from precursors like hydrogen cyanide, which was likely abundant on the early Earth.[4] Importantly, DAP has been detected in meteorites, suggesting an extraterrestrial delivery route to the early Earth, alongside canonical nucleobases.[5][6] Research has also demonstrated that the deoxyribonucleosides of both DAP and adenine can be formed under similar prebiotic conditions.[7][8][9] More efficient syntheses of DAP ribonucleoside phosphates from plausible prebiotic precursors have also been proposed.[3][10]

Enhanced Duplex Stability: The Power of a Third Hydrogen Bond

A key advantage of DAP is its ability to form three hydrogen bonds with uracil (or thymine), in contrast to the two hydrogen bonds in an A-U pair.[11][12][13][14] This additional hydrogen bond significantly enhances the thermal stability of nucleic acid duplexes.

| Base Pair | Number of Hydrogen Bonds | Impact on Duplex Stability |

| Adenine - Uracil (A-U) | 2 | Standard stability |

| 2,6-Diaminopurine - Uracil (DAP-U) | 3 | Increased stability (approx. 1.5-1.8 °C per substitution)[15] |

| Guanine - Cytosine (G-C) | 3 | High stability |

This increased stability would have been crucial in a prebiotic environment, allowing for the formation of longer, more stable informational polymers at higher temperatures and with greater fidelity.

Caption: Comparison of hydrogen bonding in A-U and DAP-U base pairs.

Facilitating Non-Enzymatic RNA Replication

A critical step in the origin of life is the non-enzymatic replication of informational polymers. Studies have shown that DAP significantly enhances the efficiency of non-enzymatic RNA template copying. The polymerization of imidazole-activated DAP mononucleotides on a poly-uracil template results in longer oligomers compared to activated adenine mononucleotides.[3][10] Furthermore, the incorporation of DAP into a template strand increases the efficiency of uracil incorporation by threefold.[10]

Caption: Workflow of a non-enzymatic RNA replication experiment.

Experimental Protocol: Non-Enzymatic Primer Extension with DAP

This protocol outlines a typical non-enzymatic primer extension experiment to compare the efficiency of DAP and adenine as templating bases.

Materials:

-

RNA primer and template strands (with either A or DAP at the templating position)

-

Imidazole-activated uridine mononucleotide (ImpU)

-

Reaction buffer (e.g., 200 mM Tris-HCl, pH 8.0, 100 mM MgCl2)

-

Quenching solution (e.g., EDTA)

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager or other suitable imaging system

Methodology:

-

Annealing: Anneal the radiolabeled RNA primer to the template strand by heating to 95°C for 2 minutes and then slowly cooling to room temperature.

-

Reaction Initiation: Initiate the primer extension reaction by adding ImpU to the annealed primer-template complex in the reaction buffer.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C or in a eutectic phase) for a defined time course (e.g., 1, 4, 24 hours).

-

Quenching: Stop the reaction at each time point by adding the quenching solution.

-

Analysis: Separate the reaction products by denaturing PAGE.

-

Quantification: Visualize and quantify the extended primer products using a phosphorimager. The rate of primer extension can be calculated by fitting the data to a kinetic model.[10]

Photostability and the Repair of UV-Induced Damage

The early Earth was likely subjected to intense ultraviolet (UV) radiation. While UV light can drive some prebiotic chemical reactions, it is also highly damaging to nucleic acids, primarily through the formation of cyclobutane pyrimidine dimers (CPDs).[7][8][9] Remarkably, the substitution of adenine with DAP has been shown to enable the efficient repair of these CPDs, with yields reaching up to 92%.[7][8][9][16] This self-repairing activity is attributed to the excellent electron-donating properties of DAP.[7][9]

Furthermore, DAP and its derivatives exhibit significant photostability, only slightly less than that of adenine, suggesting they could have persisted in the UV-rich prebiotic environment.[3][10][17]

Caption: Proposed mechanism of DAP-promoted repair of UV-induced DNA damage.

Implications for the "RNA World" and the Emergence of Catalysis

The enhanced properties of DAP have profound implications for the "RNA world" hypothesis. The increased stability of DAP-containing RNA duplexes would have allowed for the formation of more complex and stable three-dimensional structures, a prerequisite for catalytic function. Ribozymes, or RNA enzymes, are central to the RNA world concept, and the presence of DAP could have expanded the structural and catalytic repertoire of these primordial enzymes.[18][19] While direct experimental evidence for the catalytic activity of DAP-containing ribozymes is still an active area of research, the foundational properties of DAP make it a compelling candidate for a key component of early catalytic RNAs.

Conclusion and Future Directions

The cumulative evidence strongly suggests that 2,6-diaminopurine possessed a suite of properties that made it a more suitable building block for the first informational polymers than adenine. Its prebiotic plausibility, enhanced base-pairing stability, ability to promote non-enzymatic replication, and role in photoprotection and repair collectively paint a picture of a molecule well-adapted to the rigors of the early Earth.

Future research should focus on several key areas:

-

Prebiotic Synthesis: Further elucidation of high-yield, stereoselective prebiotic pathways to DAP ribonucleotides.

-

Non-Enzymatic Polymerization: In-depth kinetic analysis of the polymerization of all four nucleotides (including DAP in place of A) to understand the fidelity and efficiency of replication in a more complex prebiotic soup.

-

Catalysis: The design and selection of DAP-containing ribozymes to explore their catalytic potential for a range of prebiotic reactions, including ligation and nucleotide synthesis.[20]

By continuing to explore the unique chemistry of DAP, the scientific community can gain deeper insights into the molecular origins of life and the transition from a prebiotic chemical world to the first biological systems.

References

-

Szabla, R., et al. (2021). 2,6-diaminopurine promotes repair of DNA lesions under prebiotic conditions. Nature Communications, 12(1). [Link]

-

Bax, D. A. (2005). The use of diaminopurine to investigate structural properties of nucleic acids and molecular recognition between ligands and DNA. Nucleic Acids Research, 33(3), 975-983. [Link]

-

Oró, J., & Stephen-Sherwood, E. (1974). Prebiotic syntheses of purines and pyrimidines. Origins of Life, 5(1-2), 159-172. [Link]

-

Zhang, W., et al. (2023). Diaminopurine in Nonenzymatic RNA Template Copying. Journal of the American Chemical Society. [Link]

-

Martinez, T. J., et al. (2022). Photostability of 2,6-Diaminopurine and its 2'-Deoxyriboside Investigated by Femtosecond Transient Absorption Spectroscopy. The Journal of Physical Chemistry B, 126(5), 1086-1096. [Link]

-

Szabla, R., et al. (2021). 2,6-diaminopurine promotes repair of DNA lesions under prebiotic conditions. Nature Communications, 12(1), 3018. [Link]

-

Smellie, A. S., & Davison, A. N. (1998). The use of diaminopurine to investigate structural properties of nucleic acids and molecular recognition between ligands and DNA. Nucleic Acids Research, 26(22), 5035-5042. [Link]

-

Bax, D. A. (2005). The use of diaminopurine to investigate structural properties of nucleic acids and molecular recognition between ligands and DNA. ResearchGate. [Link]

-

Kumar, R., et al. (2022). A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups. Organic Letters, 24(34), 6273-6277. [Link]

-

Kumar, R., et al. (2022). A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups. Organic Letters, 24(34), 6273-6277. [Link]

-

Zhang, W., et al. (2023). Diaminopurine in Nonenzymatic RNA Template Copying. Journal of the American Chemical Society. [Link]

-

Szabla, R., et al. (2021). 2,6-diaminopurine promotes repair of DNA lesions under prebiotic conditions. Nature Communications, 12(1), 3018. [Link]

-

Szabla, R., et al. (2021). 2,6-diaminopurine promotes repair of DNA lesions under prebiotic conditions. Nature Communications, 12(1), 3018. [Link]

-

Sutherland, J. D. (2017). Selective prebiotic formation of RNA pyrimidine and DNA purine nucleosides. Nature Chemistry, 9(4), 310-314. [Link]

-

Callahan, M. P., et al. (2011). Carbonaceous meteorites contain a wide range of extraterrestrial nucleobases. Proceedings of the National Academy of Sciences, 108(34), 13995-13998. [Link]

-

Kim, H. J., & Benner, S. A. (2017). Prebiotic stereoselective synthesis of purine and noncanonical pyrimidine nucleotides from nucleobases and phosphorylated carbohydrates. Proceedings of the National Academy of Sciences, 114(43), 11315-11320. [Link]

-

He, L., et al. (2021). Prebiotically Plausible RNA Activation Compatible with Ribozyme-Catalyzed Ligation. Angewandte Chemie International Edition, 60(10), 5346-5351. [Link]

-

Seela, F., & Shaikh, K. (1990). Quantitative measurements on the duplex stability of 2,6-diaminopurine and 5-chloro-uracil nucleotides using enzymatically synthesized oligomers. FEBS Letters, 274(1-2), 103-106. [Link]

-

Wang, Y., et al. (2022). Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine. ACS Chemical Biology, 17(7), 1856-1863. [Link]

-

Bendich, A., Furst, S. S., & Brown, G. B. (1950). On the role of 2,6-diaminopurine in the biosynthesis of nucleic acid guanine. The Journal of Biological Chemistry, 185(1), 423-433. [Link]

-

Saladino, R., et al. (2001). A possible prebiotic synthesis of purine, adenine, cytosine, and 4(3H)-pyrimidinone from formamide: implications for the origin of life. Journal of the American Chemical Society, 123(33), 8141-8142. [Link]

-

Kim, H. J., & Benner, S. A. (2017). A Prebiotic Synthesis of Canonical Pyrimidine and Purine Ribonucleotides. Astrobiology, 17(8), 751-760. [Link]

-

Szostak, J. W. (2009). The Origins of Cellular Life. Nature, 459(7245), 337-338. [Link]

-

Pezo, V., et al. (2021). Noncanonical DNA polymerization by aminoadenine-based siphoviruses. Science, 372(6541), 520-524. [Link]

-

Bio-Synthesis Inc. 2,6-Diaminopurine-2'-deoxyriboside (DAPdR). [Link]

-

Szabla, R., et al. (2021). 2,6-diaminopurine promotes repair of DNA lesions under prebiotic conditions. The University of Edinburgh Research Explorer. [Link]

-

Tan, X., & Lu, Y. (2017). Catalytic Activities of Ribozymes and DNAzymes in Water and Mixed Aqueous Media. International Journal of Molecular Sciences, 18(11), 2456. [Link]

-

Tan, X., & Lu, Y. (2017). Catalytic Activities of Ribozymes and DNAzymes in Water and Mixed Aqueous Media. International Journal of Molecular Sciences, 18(11), 2456. [Link]

-

Sanna, V., et al. (2021). System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2. European Journal of Medicinal Chemistry, 213, 113175. [Link]

-

Travascio, P., Witting, P. K., Mauk, A. G., & Sen, D. (1999). A ribozyme and a catalytic DNA with peroxidase activity: active sites versus cofactor-binding sites. Journal of the American Chemical Society, 121(50), 11805-11811. [Link]

-

Chemistry For Everyone. (2023). How Do Ribozymes Prove RNA Can Be A Catalyst? [Link]

-

Leroy, C., et al. (2020). 2,6-Diaminopurine as a highly potent corrector of UGA nonsense mutations. Nature Communications, 11(1), 1509. [Link]

-

Bidou, L., et al. (2021). Use of 2,6-diaminopurine as a potent suppressor of UGA premature stop codons in cystic fibrosis. Molecular Therapy - Nucleic Acids, 24, 608-617. [Link]

-

Davila, A. F. (2023). The Origin of Life and Cellular Systems: A Continuum from Prebiotic Chemistry to Biodiversity. Life, 13(5), 1145. [Link]

Sources

- 1. Selective prebiotic formation of RNA pyrimidine and DNA purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Prebiotic syntheses of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,6-Diaminopurine - Wikipedia [en.wikipedia.org]

- 6. Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. 2,6-diaminopurine promotes repair of DNA lesions under prebiotic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diaminopurine in Nonenzymatic RNA Template Copying - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The use of diaminopurine to investigate structural properties of nucleic acids and molecular recognition between ligands and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Quantitative measurements on the duplex stability of 2,6-diaminopurine and 5-chloro-uracil nucleotides using enzymatically synthesized oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2,6-diaminopurine promotes repair of DNA lesions under prebiotic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. youtube.com [youtube.com]

- 20. Prebiotically Plausible RNA Activation Compatible with Ribozyme-Catalyzed Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Rational Drug Design: Early Investigations of 2,6-Diaminopurine in Leukemia Therapy

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: A Paradigm Shift in Cancer Chemotherapy

The mid-20th century marked a pivotal era in the fight against cancer, transitioning from empirical observations to a more rational, mechanism-driven approach to drug discovery. At the forefront of this revolution were George Hitchings and Gertrude Elion, whose systematic exploration of purine and pyrimidine metabolism laid the groundwork for modern chemotherapy.[1][2] Their pioneering work, which earned them the Nobel Prize in Physiology or Medicine in 1988, introduced the concept of antimetabolites – compounds that could selectively interfere with the biochemical pathways of cancer cells.[2][3] Among the first of these rationally designed agents to show promise in the treatment of leukemia was 2,6-diaminopurine (2,6-DAP), a structural analog of the natural purine adenine.[1][4] This guide delves into the early, foundational research on 2,6-DAP, offering a technical perspective on its mechanism of action, preclinical evaluation, and its seminal role in the development of antimetabolite-based cancer therapies.

The Scientific Rationale: Targeting the Engine of Malignancy

Hitchings and Elion's central hypothesis was that by creating molecules that mimic the natural building blocks of DNA and RNA, they could disrupt the rapid proliferation characteristic of cancer cells.[2] Leukemia, a disease defined by the uncontrolled proliferation of white blood cells, presented an ideal target for this strategy. The rationale was elegantly simple: introduce a "faulty" component into the cellular machinery to grind it to a halt.

2,6-DAP was synthesized as an analog of adenine, a critical component of purine metabolism.[1] The addition of a second amino group at the 2-position of the purine ring was a key modification designed to alter its interaction with the enzymes involved in nucleic acid synthesis.[4]

Mechanism of Action: A Multi-pronged Assault on Purine Metabolism

The antitumor activity of 2,6-DAP is not inherent to the molecule itself but requires intracellular metabolic activation to exert its cytotoxic effects.[5] This multi-step process, a hallmark of many antimetabolite drugs, converts the relatively inert parent compound into a potent inhibitor of crucial cellular pathways.

Metabolic Activation Pathway

The metabolic activation of 2,6-DAP proceeds through a series of enzymatic conversions, ultimately leading to the formation of its active triphosphate form.[5]

Caption: Metabolic activation of 2,6-DAP to its active triphosphate form.

The initial and rate-limiting step in this cascade is the conversion of 2,6-DAP to its ribonucleoside, 2,6-diaminopurine riboside (DAPR), a reaction catalyzed by the enzyme adenine phosphoribosyltransferase (APRT).[4] Subsequent phosphorylations by cellular kinases yield the mono-, di-, and finally the active triphosphate derivative, 2,6-diaminopurine riboside triphosphate (DATP).[5][6]

Molecular Mechanisms of Cytotoxicity

Once formed, DATP exerts its cytotoxic effects through several mechanisms, primarily centered on the disruption of nucleic acid synthesis and function:

-

Inhibition of DNA Polymerase: DATP can act as a fraudulent substrate for DNA polymerase, competing with the natural deoxyadenosine triphosphate (dATP).[7] While it can be incorporated into the growing DNA strand, its presence can hinder further chain elongation, leading to replication stress and the induction of apoptosis.

-

Disruption of RNA Synthesis: Similarly, DATP can be incorporated into RNA, leading to the synthesis of dysfunctional transcripts and interfering with normal cellular processes.[8]

-

Inhibition of de Novo Purine Biosynthesis: The accumulation of DATP can lead to feedback inhibition of key enzymes in the de novo purine biosynthesis pathway, further depleting the pool of natural purines required for nucleic acid synthesis.[9] This multifaceted attack on purine metabolism creates a state of "purine starvation" within the leukemic cell, ultimately leading to cell cycle arrest and cell death.[5] Studies in L1210 mouse leukemia cells showed that exposure to 2,6-DAP led to an accumulation of cells in the G2/M phase of the cell cycle and a marked drop in intracellular ATP levels.[5]

Preclinical Evaluation: From Microbes to Mouse Models

The initial evaluation of 2,6-DAP's biological activity followed a logical progression from simple microbial systems to more complex animal models of leukemia, a strategy that became a blueprint for preclinical drug development.

Lactobacillus casei Growth Inhibition Assay

A key early experimental system used by Hitchings and Elion was the bacterium Lactobacillus casei, which requires an exogenous source of purines for growth.[10] This provided a simple and rapid method to screen for potential purine antagonists.

Experimental Protocol: Lactobacillus casei Growth Inhibition

-

Culture Preparation: A defined culture medium lacking natural purines was prepared.

-

Inoculation: The medium was inoculated with a standardized culture of Lactobacillus casei.

-

Treatment: Test compounds, such as 2,6-DAP, were added at varying concentrations.

-

Incubation: The cultures were incubated under controlled conditions to allow for bacterial growth.

-

Growth Assessment: Bacterial growth was measured turbidimetrically or by titration of the lactic acid produced.

-

Reversal Studies: To confirm the mechanism of action, reversal experiments were conducted by adding the natural purine (adenine) to the culture medium along with the inhibitor. The ability of adenine to rescue bacterial growth in the presence of 2,6-DAP provided strong evidence for its action as a purine antagonist.[10]

Studies in Transplanted Mouse Leukemia

Following the promising results in microbial systems, the efficacy of 2,6-DAP was evaluated in a more clinically relevant model: transplanted leukemia in mice. A seminal study published in 1949 by Burchenal and colleagues provided the first in vivo evidence of its anti-leukemic activity.[1]

Experimental Protocol: Transplanted Mouse Leukemia Model

The specific details of the protocol from the 1949 publication are not fully accessible, but the general experimental design would have included:

-

Leukemia Model: A well-characterized line of transplantable mouse leukemia (e.g., L1210) was used.

-

Tumor Inoculation: A known number of leukemia cells were inoculated into a cohort of mice.

-

Treatment Regimen: Beginning after tumor inoculation, mice were treated with 2,6-DAP, likely administered intraperitoneally, at various doses and schedules. A control group would have received a placebo.

-

Endpoint Measurement: The primary endpoint was typically an increase in the median survival time of the treated mice compared to the control group. Other parameters, such as spleen weight (an indicator of leukemic infiltration) and white blood cell counts, may also have been monitored.

These early preclinical studies demonstrated that 2,6-DAP could significantly prolong the survival of mice with transplanted leukemia, providing the crucial proof-of-concept for its advancement into clinical trials.[1]

Early Clinical Investigations and the Transition to 6-Mercaptopurine

Based on the encouraging preclinical data, 2,6-DAP entered clinical trials in the early 1950s for the treatment of acute leukemia in both children and adults.[4] While it did induce temporary remissions in some patients, its clinical utility was ultimately limited by significant toxicity and a narrow therapeutic window.[2][11]

The specific quantitative data from these early trials, including remission rates and detailed toxicity profiles, are not well-documented in currently accessible literature. However, the narrative of Hitchings and Elion's work clearly indicates a strategic shift away from 2,6-DAP towards the development of a more effective and less toxic purine analog.[2]

This led to the synthesis and evaluation of 6-mercaptopurine (6-MP), a compound in which the 6-amino group of adenine was replaced with a sulfhydryl group.[11] Early clinical studies with 6-MP demonstrated a superior therapeutic index, with a greater anti-leukemic effect and more manageable toxicity compared to 2,6-DAP.[10] This marked a critical turning point, and 6-MP quickly became the cornerstone of combination chemotherapy for childhood acute lymphoblastic leukemia, a role it maintains to this day.

Comparative Data: 2,6-DAP vs. 6-MP (Qualitative)

| Feature | 2,6-Diaminopurine (2,6-DAP) | 6-Mercaptopurine (6-MP) |

| Efficacy | Induced temporary remissions | More potent and durable remissions |

| Toxicity | Significant, dose-limiting toxicity | More manageable toxicity profile |

| Therapeutic Index | Narrow | Wider |

Mechanisms of Resistance

As with many chemotherapeutic agents, the development of resistance was a significant challenge in the clinical use of 2,6-DAP. The primary mechanism of acquired resistance was found to be the loss of function of the enzyme adenine phosphoribosyltransferase (APRT).[4] Without a functional APRT enzyme, the leukemic cells are unable to perform the initial, crucial step of converting 2,6-DAP into its active ribonucleotide form, rendering the drug ineffective.[11] This mechanism of resistance, identified early in the study of purine antagonists, highlighted the importance of understanding the metabolic activation pathways of anticancer drugs.

Conclusion: A Foundational Legacy

While 2,6-diaminopurine did not ultimately become a mainstay of leukemia therapy, its journey from rational design to preclinical and clinical evaluation represents a landmark in the history of oncology. The early research on 2,6-DAP provided invaluable insights that shaped the future of cancer drug development:

-

Proof-of-Principle for Rational Drug Design: The success of 2,6-DAP validated the concept of targeting specific metabolic pathways in cancer cells.

-

Foundation for Purine Antagonist Chemotherapy: The knowledge gained from studying 2,6-DAP directly led to the development of the more effective and less toxic 6-mercaptopurine, a drug that has saved countless lives.

-

Understanding of Drug Metabolism and Resistance: The elucidation of 2,6-DAP's metabolic activation and mechanisms of resistance provided a framework for understanding and overcoming drug resistance in cancer therapy.

The story of 2,6-diaminopurine is a testament to the power of a systematic, scientific approach to drug discovery. It serves as a critical case study for researchers and drug development professionals, illustrating the iterative process of design, testing, and refinement that continues to drive progress in the fight against cancer.

References

-

Weckbecker, G., & Cory, J. G. (1989). Metabolic activation of 2,6-diaminopurine and 2,6-diaminopurine-2'-deoxyriboside to antitumor agents. Advances in Enzyme Regulation, 28, 125-144. [Link]

-

Guo, M. J., & Waring, M. J. (1997). Inhibition of DNA polymerase reactions by pyrimidine nucleotide analogues lacking the 2-keto group. Nucleic Acids Research, 25(22), 4575–4581. [Link]

-

Remy, C. N., & Smith, M. S. (1957). Metabolism of 2, 6-diaminopurine; conversion to 5'-phosphoribosyl-2-methylamino-beta-aminopurine by enzymes of Escherichia coli. The Journal of Biological Chemistry, 228(1), 325-338. [Link]

-

Burchenal, J. H., Bendich, A., Brown, G. B., Elion, G. B., Hitchings, G. H., Rhoads, C. P., & Stock, C. C. (1949). Preliminary studies on the effect of 2,6-diaminopurine on transplanted mouse leukemia. Cancer, 2(1), 119-120. [Link]

-

Kornberg, A., & Pricer, W. E. Jr. (1951). Enzymatic phosphorylation of adenosine and 2,6-diaminopurine riboside. The Journal of Biological Chemistry, 193(2), 481-495. [Link]

-

Tatibana, M., & Yoshikawa, H. (1962). Formation of 2-azaadenine and 2, 6-diaminopurine Analogues of Adenosine Triphosphate in Human Erythrocytes. Biochimica et Biophysica Acta, 57, 613-615. [Link]

-

Burchenal, J. H., Burchenal, J. R., Kushida, M. N., Johnston, S. F., & Williams, B. S. (1949). Studies on the chemotherapy of leukemia; the effect of 4-amino-pteroylglutamic acid and 4-amino-N10-methyl-pteroylglutamic acid on transplanted mouse leukemia. Cancer, 2(1), 113-118. [Link]

-

PBS. (n.d.). A Science Odyssey: People and Discoveries: Drugs developed for leukemia. Retrieved from [Link]

-

Remy, C. N., & Smith, M. S. (1957). Metabolism of 2, 6-diaminopurine; conversion to 5'-phosphoribosyl-2-methylamino-beta-aminopurine by enzymes of Escherichia coli. Semantic Scholar. Retrieved from [Link]

-

Burchenal, J. H., et al. (1949). Studies on the chemotherapy of leukemia. II. The effect of 4-amino-pteroylglutamic acid and 4-amino-n10-methyl-pteroylglutamic acid on transplanted mouse leukemia. OUCI. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Chapter 7. The 6-mercaptopurine (6MP) story. In Drugs Against Cancer: Stories of Discovery and the Quest for a Cure. Retrieved from [Link]

-

Zahid, M. F., et al. (2022). Inhibitors against DNA Polymerase I Family of Enzymes: Novel Targets and Opportunities. International Journal of Molecular Sciences, 23(19), 11809. [Link]

-

Wikipedia. (n.d.). 2,6-Diaminopurine. Retrieved from [Link]

-

Chemistry For Everyone. (2023, July 6). What Are DNA Polymerase Inhibitors? [Video]. YouTube. [Link]

-

Elion, G. B., Vanderwerff, H., Hitchings, G. H., Balis, M. E., Levin, D. H., & Brown, G. B. (1953). Purine metabolism of a diaminopurine-resistant strain of Lactobacillus casei. The Journal of Biological Chemistry, 200(1), 7-16. [Link]

-

Burchenal, J. H., et al. (1951). The effects of the folic acid antagonists and 2,6-diaminopurine on neoplastic disease. With special reference to acute leukemia. OUCI. Retrieved from [Link]

-

Tan, Y., et al. (2022). Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine. ACS Chemical Biology, 17(7), 1672–1676. [Link]

-

Daves, G. D., et al. (1960). Potential Purine Antagonists. XXII. The Preparation and Reactions of Certain Derivatives of 2-Amino-6-purinethiol. Journal of the American Chemical Society, 82(10), 2633–2638. [Link]

-

Sanna, V., et al. (2021). System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2. European Journal of Medicinal Chemistry, 219, 113437. [Link]

-

An, S., et al. (2015). Quantitative analysis of purine nucleotides indicates that purinosomes increase de novo purine biosynthesis. The Journal of Biological Chemistry, 290(11), 7211–7219. [Link]

-

Karnofsky, D. A., & Burchenal, J. H. (1949). The Clinical Evaluation of Chemotherapeutic Agents in Cancer. In C. M. MacLeod (Ed.), Evaluation of Chemotherapeutic Agents (p. 196). Columbia University Press. [Link]

-

Vora, A., et al. (2006). Toxicity and efficacy of 6-thioguanine versus 6-mercaptopurine in childhood lymphoblastic leukaemia: a randomised trial. The Lancet, 368(9544), 1339-1348. [Link]

-

Karnofsky, D. A., & Burchenal, J. H. (1949). The Clinical Evaluation of Chemotherapeutic Agents in Cancer. In C. M. MacLeod (Ed.), Evaluation of Chemotherapeutic Agents (pp. 196-196). Columbia University Press. [Link]

-

Thomas, A. (2006). Joe Burchenal and the birth of combination chemotherapy. British Journal of Haematology, 133(4), 357-365. [Link]

-

Blair, D. G., & Hall, A. D. (1965). The metabolism of 2,6-diaminopurine by diaminopurine-sensitive and diaminopurine-resistant L-strain mouse fibroblasts. Canadian Journal of Biochemistry, 43(11), 1857-1878. [Link]

-

Blondel, L., et al. (2020). 2,6-Diaminopurine as a highly potent corrector of UGA nonsense mutations. Nature Communications, 11(1), 1509. [Link]

-

Krönke, J., et al. (2021). 2,6-diaminopurine promotes repair of DNA lesions under prebiotic conditions. Nature Communications, 12(1), 3119. [Link]

-

Sanna, V., et al. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Molecules, 23(8), 1996. [Link]

-

Norén, S., et al. (2024). Effects of allopurinol on 6-mercaptopurine metabolism in unselected patients with pediatric acute lymphoblastic leukemia: a prospective phase II study. Haematologica, 109(2), 521–529. [Link]

-

Ellison, R. R., et al. (1963). Acute leukemia in the adult male. I. Comparative effect of 6-mercaptopurine and 6-chloropurine. Cancer, 16(2), 244-248. [Link]

-

Wang, Y., et al. (2023). Allopurinol Add-on 6-Mercaptopurine Strategy Improves Efficacy and Reduces Toxicity in Pediatric Patients With Acute Lymphoblastic Leukemia. Clinical Pharmacology & Therapeutics. [Link]

-

Stocco, G., et al. (2012). Determinants of mercaptopurine toxicity in paediatric acute lymphoblastic leukemia maintenance therapy. British Journal of Clinical Pharmacology, 74(5), 862–872. [Link]

-

Burchenal, J. H. (1954). The use of 6-mercaptopurine in acute leukemia. Annals of the New York Academy of Sciences, 60(2), 447. [Link]

-

Wang, Y., et al. (2023). Results from patient-derived xenograft models support co-administration of allopurinol and 6-mercaptopurine to reduce hepatotoxicity and improve event-free survival in pediatric acute lymphoblastic leukemia. Haematologica. [Link]

-

Cole, P. D., et al. (2004). Phase II Trial of Oral Aminopterin for Adults and Children with Refractory Acute Leukemia. Clinical Cancer Research, 10(21), 7219-7226. [Link]

-

Hitchings, G. H., et al. (1945). THE EFFECTS OF PYRIMIDINES ON THE GROWTH OF LACTOBACILLUS CASEI. Science, 102(2645), 251-252. [Link]

Sources

- 1. Preliminary studies on the effect of 2,6-diaminopurine on transplanted mouse leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Science Odyssey: People and Discoveries: Drugs developed for leukemia [pbs.org]

- 3. Studies on the chemotherapy of leukemia; the effect of 4-amino-pteroylglutamic acid and 4-amino-N10-methyl-pteroylglutamic acid on transplanted mouse leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,6-Diaminopurine - Wikipedia [en.wikipedia.org]

- 5. Metabolic activation of 2,6-diaminopurine and 2,6-diaminopurine-2'-deoxyriboside to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formation of 2-azaadenine and 2, 6-diaminopurine analogues of adenosine triphosphate in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative analysis of purine nucleotides indicates that purinosomes increase de novo purine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discover.nci.nih.gov [discover.nci.nih.gov]

- 11. Purine metabolism of a diaminopurine-resistant strain of Lactobacillus casei - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Mechanism of Action of 2,6-Diaminopurine in Biological Systems: A Technical Guide for Researchers

Abstract: 2,6-Diaminopurine (DAP), a naturally occurring analogue of adenine, has garnered significant interest within the scientific community for its diverse and potent effects in biological systems. From its role in the genetic material of certain bacteriophages to its promising therapeutic applications, DAP presents a fascinating case study in molecular mimicry and functional enhancement. This in-depth technical guide provides a comprehensive overview of the core mechanisms of action of DAP, intended for researchers, scientists, and professionals in drug development. We will explore its fundamental chemical properties, its incorporation into nucleic acids, the resultant impact on their structure and function, and its broad-ranging applications in antiviral and anticancer therapies, as well as in the burgeoning field of synthetic biology. This guide synthesizes current knowledge, explains the causality behind experimental observations, and provides detailed protocols to empower further research and innovation.

Part 1: Fundamental Properties and Interactions of 2,6-Diaminopurine

Chemical Structure and Enhanced Base Pairing

2,6-Diaminopurine, also known as 2-aminoadenine, is a purine base that differs from adenine by the presence of an additional amino group at the C2 position.[1][2][3] This seemingly minor modification has profound consequences for its interactions within a nucleic acid duplex. While adenine forms two hydrogen bonds with thymine (in DNA) or uracil (in RNA), the exocyclic amino group at the C2 position of DAP allows for the formation of a third hydrogen bond with the keto group at the C2 position of thymine or uracil.[1][4][5] This results in a DAP-T base pair with three hydrogen bonds, mimicking the stability of a guanine-cytosine (G-C) pair.[1][5]

The intrinsic fluorescence of DAP is highly sensitive to its local microenvironment, making it a valuable probe for studying nucleic acid structure and dynamics.[6] When incorporated into a nucleic acid duplex, its fluorescence is often quenched by stacking interactions with neighboring bases.[6] Changes in the conformation of the nucleic acid, such as upon binding of a protein or a small molecule, can alter this stacking and lead to a detectable change in fluorescence intensity or lifetime.[6]

Incorporation into Nucleic Acids

DAP can be incorporated into both DNA and RNA through enzymatic and chemical methods. Several DNA and RNA polymerases recognize 2,6-diaminopurine triphosphate (dDAPTP or DAPTP) as a substrate and incorporate it in place of dATP or ATP, respectively.[7][8] This includes thermostable polymerases like Taq polymerase, which readily accept dDAPTP, making it possible to generate DAP-substituted DNA fragments via PCR.[8]

For more precise control over the placement of DAP within an oligonucleotide, chemical synthesis using phosphoramidite chemistry is the method of choice.[4][8] This allows for the site-specific incorporation of DAP at any desired position within a synthetic DNA or RNA strand.

Impact on Nucleic Acid Structure and Stability

The most immediate and well-characterized effect of DAP incorporation is the significant enhancement of nucleic acid duplex stability.[4][7][8] The additional hydrogen bond in DAP-T base pairs leads to an increase in the melting temperature (Tm) of DNA and RNA duplexes, typically by 1-2°C per substitution.[4][9][10]

Beyond thermal stability, DAP substitution also imparts distinct structural and mechanical properties to DNA. The additional amino group extends into the minor groove, altering its width and disrupting the normal spine of hydration.[5][7] This can affect the local flexibility of the DNA and influence its interaction with proteins and small molecules that bind in the minor groove.[5][7] Atomic force microscopy (AFM) and magnetic tweezer (MT) studies have revealed that DAP-substituted DNA is flexurally stiffer than its canonical counterpart.[5][11]

Part 2: Biological Consequences of 2,6-Diaminopurine Incorporation

Effects on DNA Replication and Transcription

The presence of DAP in a DNA template can have significant consequences for DNA replication and transcription. While some polymerases can bypass DAP, its presence can also impede the progression of these enzymes.[12][13] Studies have shown that DAP can cause transcriptional pausing and inhibition, both with purified T7 RNA polymerase and with human RNA polymerase II in cellular extracts and in vivo.[12][13] Importantly, this inhibition is generally not associated with increased mutagenesis; DAP faithfully pairs with uracil during transcription.[12] In human cells, DAP lesions on the template strand of an actively transcribed gene can be recognized and removed by transcription-coupled nucleotide excision repair (TC-NER).[12]

A Natural Strategy for Host Evasion in Bacteriophages

A remarkable example of the biological utility of DAP is found in the cyanophage S-2L.[1][8][12] This virus has completely replaced adenine with DAP in its genomic DNA.[1][12] This strategic substitution renders the phage DNA resistant to the host bacterium's restriction endonucleases, which are unable to recognize and cleave the modified DNA.[12] This provides a powerful host-evasion mechanism. The phage encodes its own enzymatic machinery to synthesize dDAPTP and to exclude dATP from its genome.[14]

Part 3: Therapeutic and Biotechnological Applications of 2,6-Diaminopurine and its Derivatives

Broad-Spectrum Antiviral Activity

DAP and its derivatives have demonstrated potent antiviral activity against a wide range of viruses.[15][16][17][18] This includes DNA viruses, retroviruses like HIV, and RNA viruses such as flaviviruses (Dengue, Zika, West Nile), influenza virus, and SARS-CoV-2.[15][16][18]

The antiviral mechanism of action can vary depending on the specific derivative. For instance, the 2',3'-dideoxyriboside of 2,6-diaminopurine (ddDAPR) acts as a selective inhibitor of HIV reverse transcriptase.[19] Similarly, 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) is another broad-spectrum antiviral agent.[16] Some DAP derivatives exhibit multi-target effects, inhibiting both viral enzymes and host factors involved in viral replication.[15]

Anticancer Properties

Historically, 2,6-diaminopurine was one of the early compounds used in the treatment of leukemia.[1][2][3] Its antiproliferative effects stem from its metabolic activation into DAP-containing ribonucleotides.[20] The incorporation of these analogues into cellular RNA and the disruption of purine metabolism can lead to cell cycle arrest and inhibition of cancer cell growth.[1][20][21] Studies in L1210 mouse leukemia cells have shown that DAP can induce an accumulation of cells in the G2/M phase of the cell cycle.[20]

Correction of Nonsense Mutations

A more recent and exciting application of DAP is its ability to promote the readthrough of premature termination codons (PTCs), particularly UGA nonsense mutations.[22][23][24][25] Nonsense mutations are responsible for a significant percentage of genetic diseases, including cystic fibrosis and certain types of hemophilia.[24][25] DAP has been shown to correct UGA nonsense mutations by interfering with the activity of the tRNA-specific 2'-O-methyltransferase FTSJ1.[22][23] This interference is thought to facilitate the misreading of the UGA stop codon by a near-cognate tRNA, allowing for the synthesis of a full-length, functional protein.[25] This has shown therapeutic promise in mouse models of cystic fibrosis and in cellular models of hemophilia A.[24][25]

Part 4: Experimental Protocols and Methodologies

Enzymatic Incorporation of DAP into DNA via PCR

This protocol describes the generation of DAP-substituted DNA fragments using PCR.

Materials:

-

DNA template

-

Forward and reverse primers

-

Thermostable DNA polymerase (e.g., Taq polymerase)

-

Deoxynucleotide triphosphates (dCTP, dGTP, dTTP)

-

2,6-Diaminopurine-2'-deoxyribonucleoside triphosphate (dDAPTP)

-

PCR buffer

-

Nuclease-free water

Procedure:

-

Set up the PCR reaction mixture in a sterile PCR tube on ice. For a 50 µL reaction:

-

5 µL 10x PCR buffer

-

1 µL 10 mM dNTP mix (dCTP, dGTP, dTTP)

-

1 µL 10 mM dDAPTP

-

1 µL 10 µM forward primer

-

1 µL 10 µM reverse primer

-

1 µL DNA template (1-10 ng)

-

0.5 µL Taq DNA polymerase (5 U/µL)

-

Nuclease-free water to 50 µL

-

-

Gently mix the components and centrifuge briefly.

-

Place the PCR tube in a thermocycler and run the appropriate PCR program with optimized annealing temperatures for your primers. A typical program might be:

-

Initial denaturation: 95°C for 2 minutes

-

30-35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds

-

Extension: 72°C for 1 minute/kb

-

-

Final extension: 72°C for 5 minutes

-

-

Analyze the PCR product by agarose gel electrophoresis to confirm the size and purity of the DAP-substituted DNA fragment.

Biophysical Characterization: Thermal Melting (Tm) Analysis

This protocol outlines the determination of the melting temperature of a DAP-containing DNA duplex.

Materials:

-

DAP-containing oligonucleotide and its complementary strand

-

Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

-

UV-Vis spectrophotometer with a temperature controller

Procedure:

-

Anneal the DAP-containing oligonucleotide with its complementary strand by mixing equimolar amounts in the melting buffer, heating to 95°C for 5 minutes, and slowly cooling to room temperature.

-

Prepare a solution of the DNA duplex at a known concentration (e.g., 2 µM) in the melting buffer.

-

Place the sample in a quartz cuvette in the spectrophotometer.

-

Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 1°C/minute).

-

Plot the absorbance versus temperature to obtain a melting curve.

-

The melting temperature (Tm) is the temperature at which 50% of the DNA is in the double-stranded state and 50% is in the single-stranded state. This corresponds to the midpoint of the transition in the melting curve.

In Vitro Readthrough Assay for Nonsense Mutation Correction

This protocol describes a luciferase-based reporter assay to assess the ability of DAP to induce readthrough of a UGA stop codon.

Materials:

-

HeLa cells (or other suitable cell line)

-

Luciferase reporter plasmid containing a luciferase gene with an in-frame UGA nonsense mutation

-

Transfection reagent

-

2,6-Diaminopurine (DAP)

-

Cell culture medium and supplements

-

Luciferase assay system

-

Luminometer

Procedure:

-

Seed HeLa cells in a 24-well plate and grow to 70-80% confluency.

-

Transfect the cells with the UGA-containing luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of DAP (e.g., 0, 50, 100, 200 µM). Include a positive control (e.g., a known readthrough-inducing compound like G418) and a negative control (vehicle only).

-

Incubate the cells for another 24-48 hours.

-

Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.

-

Normalize the luciferase activity to the total protein concentration in each sample.

-

Calculate the percentage of readthrough as the ratio of luciferase activity in DAP-treated cells to the activity in cells transfected with a wild-type luciferase plasmid, multiplied by 100.

Visualizations

Signaling Pathway: Proposed Mechanism of DAP-Induced Readthrough of UGA Codons

Caption: Workflow for assessing nonsense mutation readthrough using a luciferase reporter assay.

Quantitative Data Summary

| DAP Derivative | Target Virus | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Compound 6i | Dengue virus (DENV) | low µM | >100 | 77 | [15] |

| Zika virus (ZIKV) | low µM | >100 | 182 | [15] | |

| West Nile virus (WNV) | 0.5-5.3 | - | - | [15][18] | |

| Influenza A virus | 0.5-5.3 | - | - | [15][18] | |

| SARS-CoV-2 | 0.5 | >120 | 240 | [15] | |

| ddDAPR | HIV | 2.5-3.6 | >400 | 112 | [19] |

| PMEDAP | Murine Cytomegalovirus (MCMV) | Effective at 50-250 mg/kg/day (oral) | - | High | [16] |

Conclusion and Future Perspectives

2,6-Diaminopurine is a remarkable molecule whose subtle structural difference from adenine confers upon it a wide array of powerful biological activities. Its ability to enhance nucleic acid stability, evade host defenses, inhibit viral replication, kill cancer cells, and correct genetic mutations underscores its versatility and therapeutic potential. The mechanisms underlying these effects, from enhanced hydrogen bonding to the inhibition of specific enzymes, are now being elucidated in greater detail, paving the way for the rational design of new DAP-based drugs and research tools.

Future research will likely focus on optimizing the therapeutic window of DAP derivatives, exploring their efficacy in a wider range of genetic diseases caused by nonsense mutations, and harnessing their unique properties for applications in synthetic biology and nanotechnology. The continued exploration of the multifaceted nature of 2,6-diaminopurine promises to yield further insights into fundamental biological processes and to fuel the development of innovative solutions for human health.

References

-